シアル酸グリコペプチド

説明

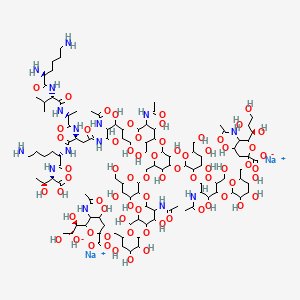

Sialylglycopeptide (SGP) is a naturally occurring glycopeptide that can be extracted from hen egg yolks . It originates from the proteolytic cleavage of vitellogenin during yolk formation . SGP has wide applications. Synthetically, SGP offers convenient access to N-glycan oxazolines, needed for glycoprotein remodeling by ENGase mediated transglycosylation . Furthermore, SGP has been used as a precursor for the synthesis of constructs such as sialyl Lewis-X structures (S-Lex), antennary polylactosamine repeats, and triantennary glycans .

Synthesis Analysis

SGP offers convenient access to N-glycan oxazolines, needed for glycoprotein remodeling by ENGase mediated transglycosylation . Furthermore, SGP has been used as a precursor for the synthesis of constructs such as sialyl Lewis-X structures (S-Lex), antennary polylactosamine repeats, and triantennary glycans .

Molecular Structure Analysis

The molecular structure of SGP is complex and includes various N-glycan structures . During SGP extraction, other minor glycopeptide species are identified, bearing N-glycan structures that might be of interest, such as asymmetrically branched and triantennary glycans .

Chemical Reactions Analysis

SGP has been used in various chemical reactions, including the synthesis of N-glycan oxazolines, needed for glycoprotein remodeling by ENGase mediated transglycosylation . It has also been used as a precursor for the synthesis of constructs such as sialyl Lewis-X structures (S-Lex), antennary polylactosamine repeats, and triantennary glycans .

科学的研究の応用

バイオ医薬品の機能強化

SGPは、オリゴ糖の改変によるバイオ医薬品の改善に貢献します。グリカン構造を修飾することで、SGPは治療用タンパク質の安定性、溶解性、および生物活性を高めます。 研究者らは、薬効と安全性を最適化するSGPベースの糖鎖工学戦略を探求しています .

ウイルススカベンジング特性

SGPは、スカベンジャーとして作用することで抗ウイルス特性を示します。その結合されたオリゴ糖マトリックスはウイルス粒子に結合し、宿主細胞への侵入を防ぎます。 この潜在的な用途は、抗ウイルス薬の開発とウイルス感染の管理に影響を与えます .

ドラッグデリバリーシステム(DDS)

SGPは、ドラッグデリバリーシステムにおいて貴重な構成要素として役立ちます。ナノ粒子またはリポソームに固定化されると、薬物の安定性、標的特異性、および制御された放出を向上させます。 研究者らは、癌、感染症、およびその他の疾患の標的療法のためのSGPベースのDDSを探求しています .

オリゴ糖分析

SGPは、生物学的試料とバイオ医薬品の分析において重要な役割を果たします。研究者は、グリカン分析のための内部標準または外部標準として使用しています。 その明確に定義された構造は、複雑なグリカンを特徴付けるのに役立ち、バイオ医薬品の製造における品質管理を保証します .

N-グリカン半合成

ニワトリ卵黄から単離されたSGPは、N-グリカンを半合成するための便利な出発物質を提供します。 研究者は、SGP由来のN-グリカンオキサゾリンを使用して、糖コンジュゲート合成および機能研究のための多様なグリカン構造を作成します .

マイナーなグリコペプチドの構造解析

SGP抽出中に、主要なSGPと共にマイナーなグリコペプチド種が同定されます。これらのマイナーなグリコペプチドは、非対称的に分岐したトリアンテナリーグリカンなどの興味深いN-グリカン構造を担っています。 研究者らは、これらの構造を特徴付けることを目指し、新規の生物学的機能と用途を明らかにします .

将来の方向性

As the scale of SGP production increases, recovery of minor glycopeptides and their N-glycans can become more feasible . This suggests that future research could focus on improving the extraction and purification processes of SGP and its minor glycopeptide species. Additionally, the wide applications of SGP in the synthesis of various constructs suggest that it could be further explored in the field of glycoprotein remodeling and synthesis .

作用機序

Target of Action

Sialylglycopeptide (SGP) is a naturally occurring glycopeptide that can be extracted from hen egg yolks . It originates from the proteolytic cleavage of vitellogenin during yolk formation

Mode of Action

SGP has wide applications. Synthetically, SGP offers convenient access to N-glycan oxazolines, needed for glycoprotein remodeling by ENGase mediated transglycosylation . Furthermore, SGP has been used as a precursor for the synthesis of constructs such as sialyl Lewis-X structures (S-Lex), antennary polylactosamine repeats, and triantennary glycans .

Biochemical Pathways

SGP is involved in the biochemical pathway of glycoprotein remodeling. It provides access to N-glycan structures for which there is no natural source

Result of Action

It is known that sgp has been used for testing new matrices for maldi-ms, for sialic acid derivatization strategies, and as a control for n-glycan release and labeling by reductive amination .

生化学分析

Biochemical Properties

Sialylglycopeptide plays a significant role in biochemical reactions. It offers convenient access to N-glycan oxazolines, needed for glycoprotein remodeling by ENGase mediated transglycosylation . Furthermore, Sialylglycopeptide interacts with various enzymes, proteins, and other biomolecules, bearing N-glycan structures that might be of interest, such as asymmetrically branched and triantennary glycans .

Cellular Effects

It is known that Sialylglycopeptide influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Sialylglycopeptide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, providing access to N-glycan structures for which there is no natural source .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .

Dosage Effects in Animal Models

The effects of Sialylglycopeptide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Sialylglycopeptide is involved in various metabolic pathways. It interacts with enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Sialylglycopeptide within cells and tissues are complex processes that involve various transporters or binding proteins . It also affects its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

disodium;5-acetamido-2-[[6-[5-acetamido-6-[2-[[6-[5-acetamido-6-[5-acetamido-6-[[(3S)-4-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[3-[3-acetamido-5-[6-[[5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H189N15O70.2Na/c1-33(2)59(126-95(167)42(115)15-11-13-17-113)98(170)116-34(3)94(166)124-44(97(169)123-43(16-12-14-18-114)96(168)127-60(35(4)136)100(171)172)19-58(147)125-99-63(119-38(7)139)74(155)85(51(26-132)180-99)189-101-64(120-39(8)140)75(156)88(54(29-135)183-101)192-106-84(165)91(193-108-93(81(162)70(151)50(25-131)182-108)195-103-66(122-41(10)142)77(158)87(53(28-134)185-103)191-105-83(164)79(160)72(153)57(188-105)32-179-112(110(175)176)21-46(144)62(118-37(6)138)90(197-112)68(149)48(146)23-129)73(154)55(186-106)30-177-107-92(80(161)69(150)49(24-130)181-107)194-102-65(121-40(9)141)76(157)86(52(27-133)184-102)190-104-82(163)78(159)71(152)56(187-104)31-178-111(109(173)174)20-45(143)61(117-36(5)137)89(196-111)67(148)47(145)22-128;;/h33-35,42-57,59-93,99,101-108,128-136,143-146,148-165H,11-32,113-115H2,1-10H3,(H,116,170)(H,117,137)(H,118,138)(H,119,139)(H,120,140)(H,121,141)(H,122,142)(H,123,169)(H,124,166)(H,125,147)(H,126,167)(H,127,168)(H,171,172)(H,173,174)(H,175,176);;/q;2*+1/p-2/t34-,35+,42-,43-,44-,45?,46?,47+,48+,49?,50?,51?,52?,53?,54?,55?,56?,57?,59-,60-,61?,62?,63?,64?,65?,66?,67+,68+,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,83?,84?,85?,86?,87?,88?,89?,90?,91?,92?,93?,99?,101?,102?,103?,104?,105?,106?,107?,108?,111?,112?;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJYGLJORYOCJF-OABTZWTBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)NC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)NC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C112H187N15Na2O70 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719949 | |

| Record name | PUBCHEM_56973681 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2909.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189035-43-6 | |

| Record name | PUBCHEM_56973681 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

ANone: SGPs, specifically those containing terminal sialic acid residues, can mimic natural receptors on host cells that influenza viruses bind to. [, , ] This interaction is mediated by the viral protein hemagglutinin (HA) and can prevent the virus from binding to host cells, effectively inhibiting viral entry. [, , , ] The affinity of SGPs for different HA subtypes can vary depending on the specific structure of the sialyloligosaccharide component. [, ]

ANone: Yes, research has shown that certain SGPs, like those derived from egg yolk, can inhibit the binding of bacteria, such as Salmonella enteritidis, to intestinal epithelial cells. [] This effect is attributed to the SGPs' ability to block the bacteria's adhesion molecules from interacting with host cell receptors. []

ANone: An SGP consists of a peptide backbone linked to one or more sialyloligosaccharides. [, , ] The peptide portion can vary in length and amino acid sequence, while the sialyloligosaccharide typically contains sialic acid, galactose, N-acetylglucosamine, and sometimes other sugars like mannose. [, , , ] The specific linkage patterns between these sugars contribute to the structural diversity of SGPs. []

ANone: Several techniques are used to characterize SGPs, including:

- Mass spectrometry (MS): Provides information about the molecular weight of the intact SGP and its fragments, aiding in the determination of the peptide sequence and glycan composition. [, , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Reveals detailed structural information about the sugar residues and their linkages within the sialyloligosaccharide. [, , , ]

- Chromatographic techniques (HPLC, GC): Used to separate and purify SGPs based on their physicochemical properties, facilitating further analysis. [, ]

ANone: The stability of SGPs can be influenced by factors like pH, temperature, and the presence of enzymes. [, , ] For example, the sialyl linkage can be labile to acidic conditions. [] To enhance stability, various strategies can be employed, including chemical modifications, formulation optimization, and storage under appropriate conditions. [, , ]

ANone: Enzymes, particularly glycosyltransferases and endoglycosidases, play crucial roles in both the synthesis and modification of SGPs. [, , ] Glycosyltransferases catalyze the transfer of sugar residues onto the peptide backbone, while endoglycosidases can be used to cleave specific glycosidic bonds, enabling the remodeling of glycan structures. [, ]

ANone: While the provided research focuses mainly on experimental approaches, computational methods like molecular dynamics simulations and docking studies can be valuable for understanding SGP interactions with their targets and for designing novel SGP-based therapeutics.

ANone: Changes in both the peptide and glycan portions of SGPs can significantly influence their biological activity. [, , ] For example, the type and linkage of terminal sugar residues in the sialyloligosaccharide affect binding affinity to lectins and influenza viruses. [, ] Similarly, modifications in the peptide sequence can alter SGP interactions with enzymes and target proteins. []

ANone: Strategies to enhance SGP stability include:

- Chemical modification: Introducing specific protecting groups on labile functional groups within the sialyloligosaccharide can enhance stability against enzymatic degradation or chemical hydrolysis. [, ]

- Formulation optimization: Using appropriate excipients and delivery systems can protect SGPs from degradation and improve their shelf life. [, ]

ANone: SGP research benefits from a multidisciplinary approach, integrating:

- Chemistry: Provides tools for SGP synthesis, modification, and characterization. [, , , ]

- Biochemistry: Elucidates the biological roles of SGPs and their interactions with other biomolecules. [, ]

- Immunology: Investigates the role of SGPs in modulating immune responses and their potential as vaccine adjuvants or immunomodulatory agents. [, ]

- Pharmacology: Explores the therapeutic potential of SGPs and develops strategies for their delivery and formulation. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one](/img/structure/B573154.png)

![1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B573166.png)